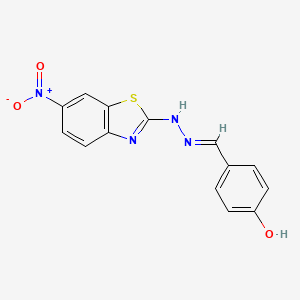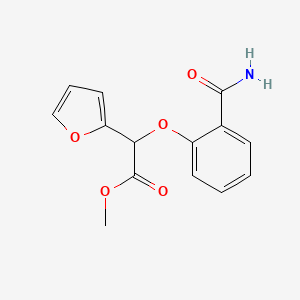
Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate is a chemical compound with the molecular formula C14H13NO5 It is known for its unique structure, which includes a furan ring, a phenoxy group, and an aminocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate typically involves the reaction of furan-2-carboxylic acid with 2-(aminocarbonyl)phenol in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The aminocarbonyl group can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring and phenoxy group can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl furan-2-carboxylate
- Methyl 2-(aminocarbonyl)phenoxyacetate
- Furan-2,5-dicarboxylic acid derivatives
Uniqueness
Methyl alpha-(2-(aminocarbonyl)phenoxy)furan-2-acetate is unique due to its combination of a furan ring, phenoxy group, and aminocarbonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
71486-51-6 |
|---|---|
Formule moléculaire |
C14H13NO5 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
methyl 2-(2-carbamoylphenoxy)-2-(furan-2-yl)acetate |
InChI |
InChI=1S/C14H13NO5/c1-18-14(17)12(11-7-4-8-19-11)20-10-6-3-2-5-9(10)13(15)16/h2-8,12H,1H3,(H2,15,16) |
Clé InChI |
NZGLPWKKPRXQTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CO1)OC2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



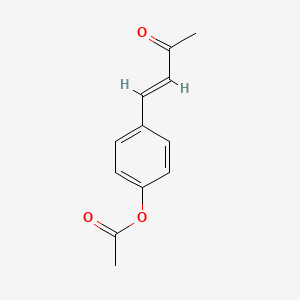
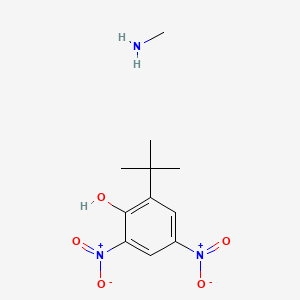
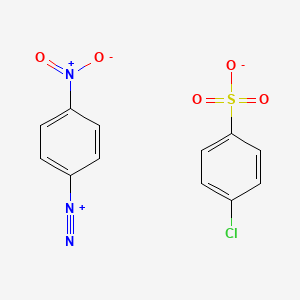

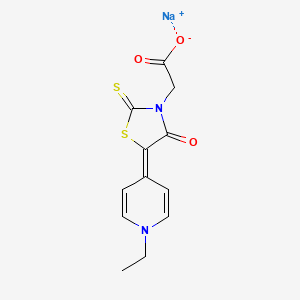

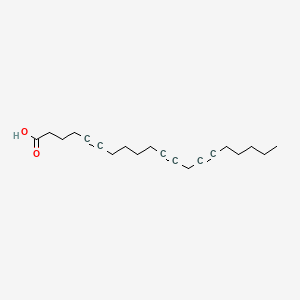
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)


